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molecular formula C12H21I B8672521 1-Iodo-1-dodecyne CAS No. 60705-20-6

1-Iodo-1-dodecyne

Cat. No. B8672521
M. Wt: 292.20 g/mol
InChI Key: BHFPDGOBWCGPJT-UHFFFAOYSA-N
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Patent
US04933114

Procedure details

10-Undecynoic acid (21.8 g, 0.120 mol) was neutralized with a solution of 57 mL 10 percent KOH in water and hydroxylamine hydrochloride (0.380 g) was added. Then a catalyst consisting of a solution of 1.9 g cuprous chloride in 16 g 70 percent aqueous ethylamine was added. A yellow precipitate formed immediately. A solution of the crude 1-iodo-1-dodecyne in 40 mL methanol was then added dropwise with stirring. The suspension was stirred for one hour after the addition. The reaction mixture was acidified by the addition of 2.5N HCl, filtered, and the filtrate and precipitate washed with ether. The ether layers were washed with water, thiosulfate solution, water and saturated sodium chloride. After drying Na2SO4) the solvents were removed under reduced pressure. The residue was induced to crystallize by scratching under petroleum ether. The crystals of the diyne acid (26.4 g, 74%) exhibited m.p. 57°-58° after recrystallization from acetonitrile.
Quantity
21.8 g
Type
reactant
Reaction Step One
Name
Quantity
57 mL
Type
reactant
Reaction Step Two
Quantity
0.38 g
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
1.9 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
16 g
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]([OH:13])(=[O:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]#[CH:11].[OH-].[K+].Cl.NO.I[C:20]#[C:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31].Cl>O.C(N)C.CO>[C:1]([OH:13])(=[O:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]#[C:11][C:20]#[C:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
21.8 g
Type
reactant
Smiles
C(CCCCCCCCC#C)(=O)O
Step Two
Name
Quantity
57 mL
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0.38 g
Type
reactant
Smiles
Cl.NO
Step Four
Name
cuprous chloride
Quantity
1.9 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC#CCCCCCCCCCC
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
16 g
Type
solvent
Smiles
C(C)N

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
A yellow precipitate formed immediately
STIRRING
Type
STIRRING
Details
The suspension was stirred for one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
after the addition
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filtrate and precipitate washed with ether
WASH
Type
WASH
Details
The ether layers were washed with water, thiosulfate solution, water and saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying Na2SO4) the solvents
CUSTOM
Type
CUSTOM
Details
were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to crystallize
CUSTOM
Type
CUSTOM
Details
after recrystallization from acetonitrile

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCC#CC#CCCCCCCCCCC)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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